2-(Bromomethyl)benzo[d]oxazole-6-acetic acid
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-6-acetic acid is a chemical compound with the molecular formula C10H8BrNO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-acetic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromomethyl group can yield different products with varying chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-6-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxyl group instead of a bromomethyl group.
2-(Methyl)benzo[d]oxazole: Lacks the halogen atom, making it less reactive.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-acetic acid is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-1,3-benzoxazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14) |
InChI Key |
ROYDLMSUHCTHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)CBr |
Origin of Product |
United States |
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